2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
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Overview
Description
2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a combination of furan, oxadiazole, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps:
Formation of the 2-methylfuran-3-yl group: This can be achieved through the catalytic hydrogenation of furfural or furfuryl alcohol using catalysts such as copper-aluminum or copper-chromium alloys under specific conditions (pressure0.29-0.49 MPa, temperature200-210°C) .
Synthesis of the oxadiazole ring: This involves the reaction of carboethoxyhydrazones with thionyl chloride to form 1,3,4-oxadiazole derivatives .
Coupling of the furan and oxadiazole groups: The furan derivative is then coupled with the oxadiazole derivative using appropriate reagents and conditions.
Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring, typically using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can undergo various substitution reactions, particularly at the nitrophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties due to the presence of the oxadiazole and nitrophenyl groups, which are known to exhibit biological activity .
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with various molecular targets:
Oxadiazole Ring: Known to interact with enzymes and proteins, potentially inhibiting their function.
Nitrophenyl Group: Can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2S)-2-methylmorpholin-4-yl]ethan-1-one: Similar structure but with a triazole ring instead of an oxadiazole ring .
4-(5-aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles: Similar furan and thiadiazole rings but different substituents .
Uniqueness
The uniqueness of 2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE lies in its combination of the furan, oxadiazole, and nitrophenyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c1-9-12(6-7-22-9)14-16-17-15(23-14)24-8-13(19)10-2-4-11(5-3-10)18(20)21/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRYWVIINIGXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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